molecular formula C17H19Cl2N7O B1673099 吡唑并吡啶类似物 CAS No. 383150-41-2

吡唑并吡啶类似物

货号: B1673099
CAS 编号: 383150-41-2
分子量: 408.3 g/mol
InChI 键: RNSLRQNDXRSASX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

JTE-013s are a class of heterocyclic compounds that consist of a fused pyrazole and pyridine ring. These compounds have garnered significant interest due to their diverse biological activities and potential therapeutic applications. They are known for their pharmacological properties, including antiviral, anti-inflammatory, and anticancer activities .

科学研究应用

Therapeutic Applications in Pulmonary Fibrosis

Mechanism of Action
JTE-013 has been shown to alleviate pulmonary fibrosis by modulating the RhoA/YAP signaling pathway and influencing mitochondrial dynamics. In a study involving mice with bleomycin-induced pulmonary fibrosis, JTE-013 treatment resulted in significant reductions in fibrosis markers and improvements in lung function. The compound inhibited the expression of RhoA/YAP pathway proteins and restored mitochondrial fusion/fission dynamics, which are critical in cellular health and function .

Case Study: Mice Model
In a controlled experiment, mice treated with JTE-013 exhibited:

  • Decreased collagen deposition : Histological analyses revealed reduced collagen accumulation in lung tissues.
  • Improved lung function : Functional assessments indicated enhanced respiratory capacity compared to untreated controls.
  • Biomarker modulation : Analysis showed a significant decrease in pro-fibrotic cytokines such as TGF-β .

Applications in Atopic Dermatitis

Topical Treatment Efficacy
JTE-013 has been evaluated for its efficacy in treating atopic dermatitis through topical application. In a murine model induced by 2,4-dinitrochlorobenzene (DNCB), JTE-013 significantly reduced atopic symptoms and immune responses. Notably, it decreased serum IgE levels—an indicator of allergic response—by up to 65% and reduced lymph node swelling associated with allergic reactions .

Key Findings from Research

  • Reduction of Th2 Cytokines : Topical application led to decreased levels of IL-4 and IL-13, which are critical mediators in allergic inflammation.
  • Immune Response Modulation : JTE-013 treatment resulted in diminished activation of T cells and B cells within lymph nodes, indicating a systemic reduction in allergic responses .

Impact on Bone Regeneration

Bone Health and Osteogenesis
Recent studies have suggested that JTE-013 may promote osteogenesis and mitigate inflammatory bone loss. In an animal model of ligature-induced periodontitis, JTE-013 treatment not only alleviated periodontal inflammation but also enhanced osteoclastogenesis and reduced alveolar bone loss compared to control treatments .

Mechanistic Insights
The compound was found to:

  • Enhance Wnt/Ca²+ signaling pathways , crucial for bone formation.
  • Promote BMP/Smad signaling , which is vital for osteoblast differentiation and function.
    These findings indicate that JTE-013 could be instrumental in developing therapies for conditions associated with bone loss, such as osteoporosis or periodontitis .

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
Pulmonary FibrosisInhibition of RhoA/YAP pathwayReduced collagen deposition; improved lung function
Atopic DermatitisS1PR2 antagonismDecreased serum IgE; reduced Th2 cytokines
Bone RegenerationEnhanced osteogenic signalingReduced bone loss; promoted osteoblast activity

作用机制

Target of Action

Pyrazolopyridine analogs have been found to target the viral protein 2C . This protein is crucial for the life cycle of certain viruses, including Enteroviruses D68, A71, and Coxsackievirus B3 . These viruses are known to cause a range of diseases in humans, from respiratory illnesses to neurological complications . Pyrazolopyridine analogs have also been reported to interact with various targets including tubulin, EGFR, CDK, BTK, and DNA .

Mode of Action

It is suggested that these molecules interact with their targets, leading to changes that inhibit the function of the target proteins . For instance, when targeting the viral protein 2C, pyrazolopyridine analogs may interfere with the protein’s function, thereby inhibiting the replication of the virus .

Biochemical Pathways

The biochemical pathways affected by pyrazolopyridine analogs depend on the specific targets of these compounds. For example, when interacting with the viral protein 2C, these compounds may affect the viral replication pathway . When interacting with other targets such as tubulin, EGFR, CDK, BTK, and DNA, they may affect various cellular pathways related to cell division, signal transduction, and DNA replication .

Result of Action

The result of the action of pyrazolopyridine analogs is the inhibition of the function of their targets, leading to the desired therapeutic effects. For instance, by inhibiting the function of the viral protein 2C, these compounds can potentially prevent the replication of certain viruses, thereby treating the diseases caused by these viruses .

生化分析

Biochemical Properties

Pyrazolopyridine analogs interact with a variety of enzymes and proteins. For instance, they have been studied as inhibitors of phosphodiesterase 3A (PDE3A), a major subtype in platelets involved in the cAMP regulation pathway of platelet aggregation . The compounds establish hydrogen bonds with catalytic amino acids within the PDE3A active site .

Cellular Effects

The effects of Pyrazolopyridine analogs on cells are largely dependent on the specific analog and its interactions with cellular proteins. For example, as PDE3A inhibitors, they can influence cell function by modulating the cAMP regulation pathway and thus affecting platelet aggregation .

Molecular Mechanism

At the molecular level, Pyrazolopyridine analogs exert their effects through binding interactions with biomolecules and potential enzyme inhibition or activation. For instance, in the case of PDE3A, the analogs adopt similar orientations within the active site, establishing hydrogen bonds with catalytic amino acids .

化学反应分析

Types of Reactions

JTE-013s undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolopyridines, which can be further functionalized for specific applications .

相似化合物的比较

Similar Compounds

  • Pyrazolopyrimidines
  • Pyrazolopyrazines
  • Pyrrolopyridines

Uniqueness

JTE-013s are unique due to their fused ring structure, which imparts distinct electronic and steric properties. This uniqueness allows them to interact with a wide range of biological targets, making them versatile in drug discovery and development .

生物活性

JTE-013 is a selective antagonist of the sphingosine-1-phosphate (S1P) receptors 2 and 4, which has been extensively studied for its biological activities in various disease models. This article provides a comprehensive overview of JTE-013's biological activity, focusing on its mechanisms of action, effects on specific diseases, and relevant research findings.

JTE-013 primarily targets S1P receptors, particularly S1P2 and S1P4. Its inhibition of these receptors leads to significant alterations in sphingolipid metabolism. Research indicates that JTE-013 increases the levels of cellular ceramides, dihydroceramides, sphingosine, and dihydrosphingosine, thereby affecting various cellular processes related to inflammation and cell survival .

Key Mechanisms:

  • Sphingolipid Metabolism: JTE-013 alters sphingolipid metabolism by inhibiting enzymes such as dihydroceramide desaturase 1 and sphingosine kinases .
  • Microglial Activation: In models of cerebral ischemia, JTE-013 reduces microglial activation and M1 polarization, suggesting a neuroprotective role .
  • Pulmonary Fibrosis: JTE-013 has been shown to alleviate pulmonary fibrosis by regulating the RhoA/YAP pathway and mitochondrial dynamics .

Effects on Disease Models

JTE-013 has demonstrated efficacy in various disease models, including cancer, pulmonary fibrosis, and autoimmune diseases.

1. Acute Myeloid Leukemia (AML)

In studies involving AML cells, JTE-013 exhibited anti-leukemic activity by targeting S1P2. The compound's lipidomic effects led to increased ceramide levels, which are associated with apoptosis in cancer cells .

2. Pulmonary Fibrosis

Research indicates that JTE-013 mitigates bleomycin-induced pulmonary fibrosis in mice. It inhibits RHOA/YAP pathway proteins and restores mitochondrial function, which is crucial for cellular health during fibrotic processes .

3. Rheumatoid Arthritis (RA)

In collagen-induced arthritis models, JTE-013 reduced arthritis scores and foot swelling by inhibiting the differentiation of T cells into pro-inflammatory Th1 and Th17 cells. This effect correlates with decreased levels of inflammatory cytokines in affected tissues .

Table: Summary of JTE-013 Effects in Various Models

Disease ModelMechanism of ActionKey Findings
Acute Myeloid LeukemiaInhibition of S1P2; Increased ceramide levelsInduces apoptosis in AML cells
Pulmonary FibrosisRegulation of RhoA/YAP; Mitochondrial dynamicsAlleviates fibrosis symptoms in murine models
Rheumatoid ArthritisInhibition of Th1/Th17 differentiationReduces arthritis severity and inflammatory cytokines

Research Findings

Recent studies have elucidated various aspects of JTE-013's biological activity:

  • Increased Sensitivity: In vivo studies showed that JTE-013 enhances mechanical sensitivity independent of S1PR2 through mechanisms that may involve other G protein-coupled receptors .
  • Neuroprotection: Administration of JTE-013 post-reperfusion reduced microglial activation and improved neuronal outcomes after ischemic injury .
  • Inflammation Modulation: JTE-013 treatment led to significant reductions in pro-inflammatory cytokines in both serum and tissue samples from rheumatoid arthritis models .

属性

IUPAC Name

1-(2,6-dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propan-2-ylpyrazolo[3,4-b]pyridin-6-yl)amino]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2N7O/c1-8(2)11-7-14(22-16-15(11)9(3)25-26(16)4)23-24-17(27)20-10-5-12(18)21-13(19)6-10/h5-8H,1-4H3,(H,22,23)(H2,20,21,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSLRQNDXRSASX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)NNC(=O)NC3=CC(=NC(=C3)Cl)Cl)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60436982
Record name Jte 013
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383150-41-2
Record name Jte 013
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JTE-013
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JTE-013
Reactant of Route 2
Reactant of Route 2
JTE-013
Reactant of Route 3
Reactant of Route 3
JTE-013
Reactant of Route 4
JTE-013
Reactant of Route 5
JTE-013
Reactant of Route 6
Reactant of Route 6
JTE-013

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。